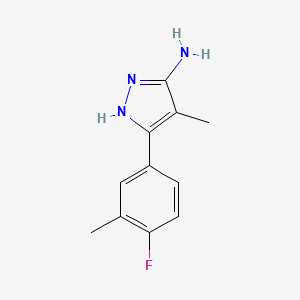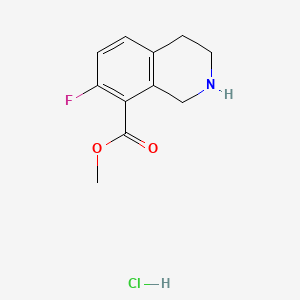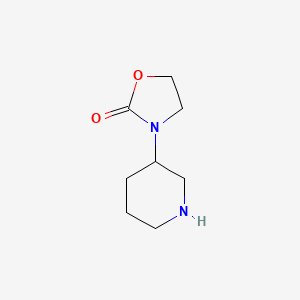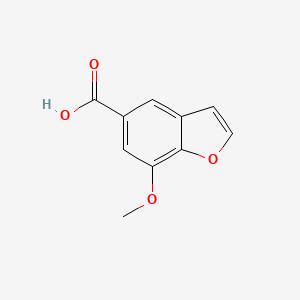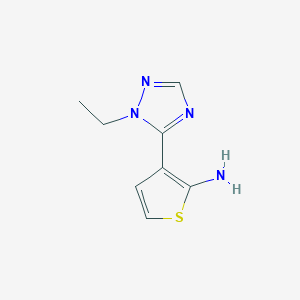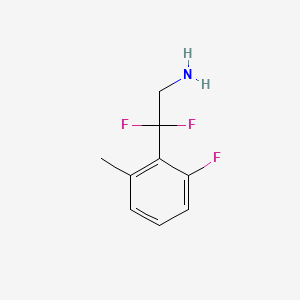
2,2-Difluoro-2-(2-fluoro-6-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(2-fluoro-6-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F3N. This compound is characterized by the presence of two fluorine atoms attached to the ethan-1-amine backbone and an additional fluorine atom on the phenyl ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-fluoro-6-methylphenyl)ethan-1-amine typically involves the use of fluorinated reagents and catalysts. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(2-fluoro-6-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2,2-Difluoro-2-(2-fluoro-6-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(2-fluoro-6-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(2-methylphenyl)ethan-1-amine: This compound is structurally similar but lacks the additional fluorine atom on the phenyl ring.
2-Fluoro-6-methoxyphenylboronic acid: Another fluorinated compound used in similar synthetic applications.
2-Methylphenethylamine: A related compound with a different substitution pattern on the phenyl ring.
Uniqueness
The unique combination of fluorine atoms in 2,2-Difluoro-2-(2-fluoro-6-methylphenyl)ethan-1-amine imparts distinct chemical and physical properties, such as increased stability and reactivity. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10F3N |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
2,2-difluoro-2-(2-fluoro-6-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-3-2-4-7(10)8(6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
Clé InChI |
QKHZPKRDOWQXAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


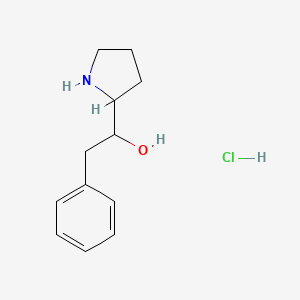
![2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
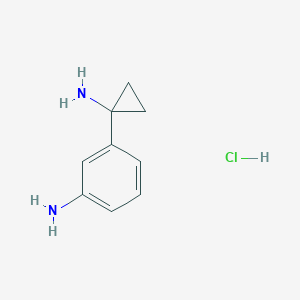
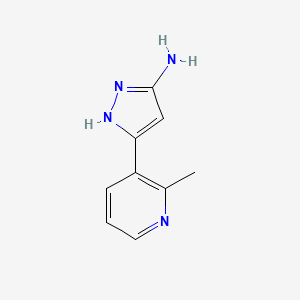

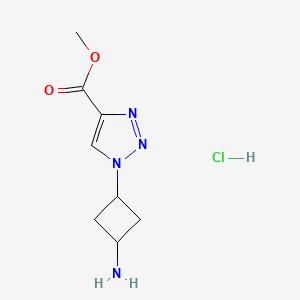
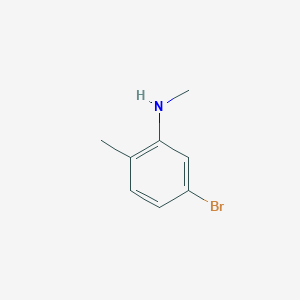
![2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B13477197.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
